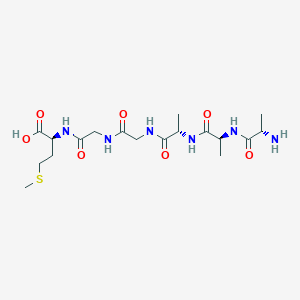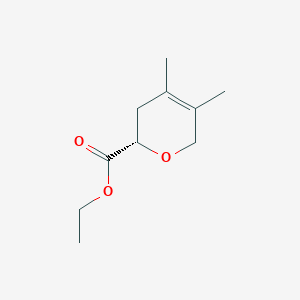![molecular formula C7H13ClO2S B12570273 5-[(2-Chloroethyl)sulfanyl]pentanoic acid CAS No. 175734-02-8](/img/structure/B12570273.png)
5-[(2-Chloroethyl)sulfanyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a chloroethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid typically involves the reaction of 5-mercaptopentanoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 5-mercaptopentanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like dicyclohexylcarbodiimide and 4-dimethylaminopyridine can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Chloroethyl)sulfanyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers and amines.
Applications De Recherche Scientifique
5-[(2-Chloroethyl)sulfanyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiol-alkylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds upon metabolic activation.
Industry: Utilized in the synthesis of polymers and materials with specific functional properties
Mécanisme D'action
The mechanism of action of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid involves its ability to undergo nucleophilic substitution reactions, where the chloroethyl group can be replaced by various nucleophiles. This property makes it useful in modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is unique due to its specific combination of a chloroethyl group and a thioether linkage attached to a pentanoic acid chain. This structure imparts distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
175734-02-8 |
|---|---|
Formule moléculaire |
C7H13ClO2S |
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
5-(2-chloroethylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C7H13ClO2S/c8-4-6-11-5-2-1-3-7(9)10/h1-6H2,(H,9,10) |
Clé InChI |
VBZVKPKZNXLNLR-UHFFFAOYSA-N |
SMILES canonique |
C(CCSCCCl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)




![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)



![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
